Dodecyl benzenesulfonate
Overview
Description
Dodecyl benzenesulfonate is a compound with the molecular formula C18H30O3S . It is a key ingredient in household laundry detergents and is produced industrially by alkylation of benzene with the corresponding alkenes in the presence of hydrogen fluoride or related acid catalysts .
Synthesis Analysis
Dodecylbenzene is a precursor to sodium dodecylbenzenesulfonate . The sulfonation process places the sulfonic acid group across the ring, specifically in the 4-position. The resulting sulfonic acid is then neutralized with a base to give sodium alkylbenzenesulfonate . This compound and some related alkylbenzenes are produced industrially by alkylation of benzene with the corresponding alkenes in the presence of hydrogen fluoride or related acid catalysts .Molecular Structure Analysis
The structure of dodecyl benzenesulfonic acid consists of a long hydrocarbon chain (dodecyl group) attached to a benzene ring. The sulfonic acid group (SO₃H) is attached to the benzene ring. The sodium ion (Na) is present to balance the charge . This structure gives the compound its surfactant properties .Chemical Reactions Analysis
The effects of the branched structures of SDBS molecules on oil recovery have been investigated . The relative density of oil molecules shows that SDBS molecule with benzene ring located near the center of alkyl chain has the best effect on oil displacement .Physical and Chemical Properties Analysis
The physicochemical properties between sodium dodecylbenzenesulfonate (SDBS) and polyvinylpyrrolidone (PVP) in aqueous solutions were studied at 25 °C by Ubbelohde viscometer, conductivity analyzer, and fluorescence spectrophotometer .Scientific Research Applications
1. Industrial Applications in Detergent Production
Dodecyl benzenesulfonate, primarily recognized as an industrially significant anionic surfactant, plays a critical role in the production of detergent powders and other cleaning products. Its production involves the neutralization of dodecyl-benzenesulfonic acid with either a liquid or solid base. In dry neutralization, the acid acts as a granulation binder, influencing both the conversion and properties of the resulting granules. This process is vital for determining the kinetics of the reaction in detergent production (Schöngut, Smrčka, & Štěpánek, 2013).
2. Environmental Impact and Treatment Methods
Sodium this compound (SDBS) is commonly used in detergents and is a major household pollutant. It contributes to the eutrophication of water bodies and poses toxicity risks to aquatic organisms. Research has shown that vacuum ultraviolet (VUV) irradiation is more efficient than ultraviolet (UV) irradiation in degrading SDBS in water, offering a potential treatment method for reducing its environmental impact (Li et al., 2020).
3. Impact on Protein Structure
The interaction of SDBS with hen egg white lysozyme (HEWL) has been studied, revealing that SDBS can induce aggregation in HEWL in a dose-dependent manner. This finding is significant in understanding the conformational changes in proteins in the presence of surfactants and has implications for various biological and chemical processes (Khan et al., 2019).
4. Synthesis of Chemical Compounds
Dodecyl benzenesulfonic acid has been utilized as a catalyst in the synthesis of spirooxindole-pyrimidine derivatives. This indicates its application in facilitating chemical reactions, particularly in creating complex organic compounds (Deng et al., 2012).
5. Analytical Chemistry Applications
In the field of analytical chemistry, sodium this compound has been employed in micellar electrokinetic chromatography for the analysis of fatty acids. Its role as a micellar surfactant and chromophore highlights its versatility in analytical techniques (Erim, Xu, & Kraak, 1995).
6. Micellization and Surfactant Studies
Research on the micellization of dodecyl benzenesulfonic acid (DBSA) and its interaction with polyvinylpyrrolidone (PVP) contributes to a deeper understanding of surfactant behavior in solutions. This research is crucial in the study of surfactants' physicochemical properties and their applications in various industries (Khan & Ali, 2011).
Mechanism of Action
The mechanism of action of SDBS involves the gradual occupation of the calcite surface by water and SDBS molecules, replacing the oil droplets . More water molecules gather nearby the polar groups of SDBS, indicating that the polar group has a significant effect on the water infiltration and the formation of water channels .
Properties
IUPAC Name |
dodecyl benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIUSKIDOIARQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153351 | |
Record name | Dodecyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121734-15-4, 1886-81-3 | |
Record name | Dodecyl benzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121734154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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